molecular formula C8H8BBrO4 B6319054 4-Bromo-3-(methoxycarbonyl)phenylboronic acid CAS No. 870196-03-5

4-Bromo-3-(methoxycarbonyl)phenylboronic acid

Cat. No. B6319054
CAS RN: 870196-03-5
M. Wt: 258.86 g/mol
InChI Key: OUIKETNLSCVSSN-UHFFFAOYSA-N
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Description

4-Bromo-3-(methoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BBrO4. It is a white or off-white solid powder . It is primarily used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a bromo group, a methoxycarbonyl group, and a boronic acid group . The InChI code for this compound is 1S/C8H8BBrO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 258.86 . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Target of Action

4-Bromo-3-(methoxycarbonyl)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the this compound interacts with its targets through a process involving oxidative addition and transmetalation . The palladium catalyst first undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond . Then, transmetalation occurs, where the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway affected by this compound. This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other boronic acids, it is expected to have good stability and be readily prepared .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant to various functional groups . Moreover, the stability of the compound can be affected by factors such as temperature and pH .

properties

IUPAC Name

(4-bromo-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIKETNLSCVSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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